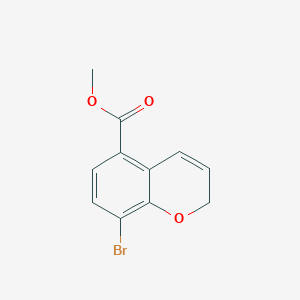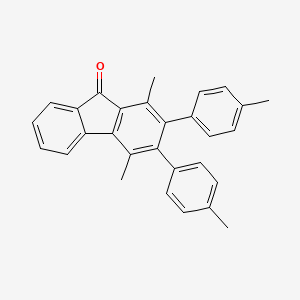
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one is a chemical compound with a complex structure that includes multiple methyl and phenyl groups attached to a fluorenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one typically involves the condensation of fluorenone with methyl-substituted benzene derivatives under acidic or basic conditions. One common method includes the use of bifunctional ionic liquids as catalysts, which can achieve nearly 100% conversion with high selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the fluorenone core to a fluorenol derivative.
Substitution: This reaction can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may yield fluorenol derivatives.
科学研究应用
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
1,2-Bis(3,4-diMethylphenyl)ethane: A structurally related compound with similar methyl and phenyl groups.
9,9-bis(4-hydroxyphenyl)fluorene: Another fluorenone derivative with different functional groups.
Uniqueness
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
76331-45-8 |
|---|---|
分子式 |
C29H24O |
分子量 |
388.5 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one |
InChI |
InChI=1S/C29H24O/c1-17-9-13-21(14-10-17)25-19(3)27-23-7-5-6-8-24(23)29(30)28(27)20(4)26(25)22-15-11-18(2)12-16-22/h5-16H,1-4H3 |
InChI 键 |
RHSVFXLVLVXBEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=C(C=C4)C)C)C(=O)C5=CC=CC=C53)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


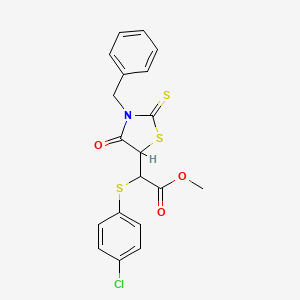
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
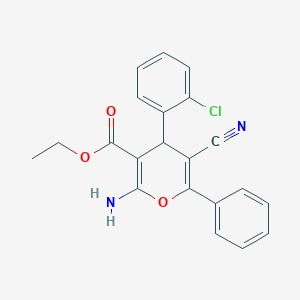
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
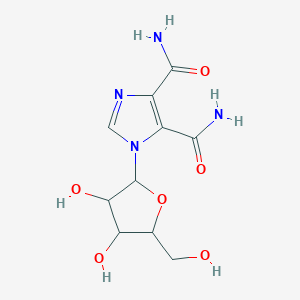
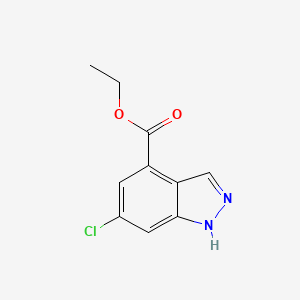
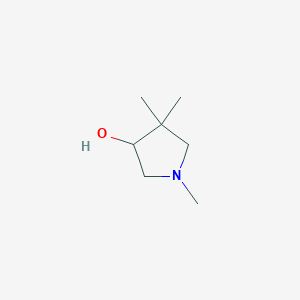
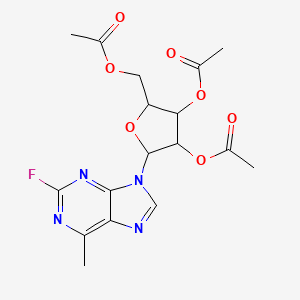
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
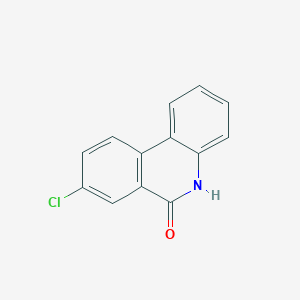
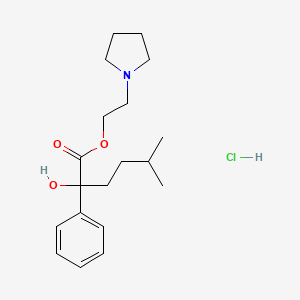
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
